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molecular formula C13H19N B8616609 1-Phenylazocane CAS No. 131998-76-0

1-Phenylazocane

Cat. No. B8616609
M. Wt: 189.30 g/mol
InChI Key: GKCPYHQXCYWJBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05041436

Procedure details

4.3 g of sodium amide at a concentration of 50% in toluene, suspended in 18.9 cm3 (equivalent to 16.9 g) of heptamethylenamine, are heated to 100° C. for 20 minutes, and 7.85 g (equivalent to 5.03 cm3) of bromobenzene are then added dropwise. The reaction medium is heated to reflux for 18 hours and cooled to room temperature, and 50 cm3 of water are added. 100 cm3 of benzene are added, the organic phase is separated, extracted using 5% strength aqueous hydrochloric acid solution and alkalinized using 20% strength aqueous sodium hydroxide solution, the oil phase is separated, extracted with ethyl ether and dried and the solvent is evaporated off. After distillation of the residue (b.p. 118°-120° C. at 0.5 mm Hg), 9.4 g of expected product are obtained.
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
5.03 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
heptamethylenamine
Quantity
18.9 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2-:1].[Na+].Br[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.O.C1C=CC=CC=1.[C:17]1([CH3:23])[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>>[N:1]1([C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:23]1 |f:0.1|

Inputs

Step One
Name
Quantity
4.3 g
Type
reactant
Smiles
[NH2-].[Na+]
Step Two
Name
Quantity
5.03 mL
Type
reactant
Smiles
BrC1=CC=CC=C1
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Six
Name
heptamethylenamine
Quantity
18.9 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction medium is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the organic phase is separated
EXTRACTION
Type
EXTRACTION
Details
extracted
CUSTOM
Type
CUSTOM
Details
the oil phase is separated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off
DISTILLATION
Type
DISTILLATION
Details
After distillation of the residue (b.p. 118°-120° C. at 0.5 mm Hg), 9.4 g of expected product
CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Name
Type
Smiles
N1(CCCCCCC1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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